[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine
Overview
Description
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine is a versatile small molecule scaffold with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . This compound is primarily used in research and development due to its unique structure, which allows for various chemical modifications and applications.
Preparation Methods
The synthesis of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and piperidine derivatives.
Reaction Conditions: The pyrimidine derivative is reacted with a piperidine derivative under controlled conditions to form the desired compound. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of various chemical reactions and mechanisms.
Biology: The compound is used in the development of biological probes and molecular tools for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine can be compared with other similar compounds, such as:
(1-(Pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group, leading to distinct chemical properties and reactivity.
(1-(Pyrimidin-2-yl)piperidin-2-yl)methanamine: Another structural isomer with variations in the position of functional groups, affecting its chemical behavior and applications.
(1-(Pyrimidin-2-yl)piperidin-3-yl)ethanamine: This compound has an ethyl group instead of a methanamine group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGIRPTOHSFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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